molecular formula C20H19NO2 B14405463 4-ethoxy-N-[(E)-(4-methoxynaphthalen-1-yl)methylidene]aniline CAS No. 88123-23-3

4-ethoxy-N-[(E)-(4-methoxynaphthalen-1-yl)methylidene]aniline

Cat. No.: B14405463
CAS No.: 88123-23-3
M. Wt: 305.4 g/mol
InChI Key: NCTAGANWTGLXBB-UHFFFAOYSA-N
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Description

4-ethoxy-N-[(E)-(4-methoxynaphthalen-1-yl)methylidene]aniline is an organic compound with the molecular formula C18H19NO2 It is a derivative of aniline, featuring ethoxy and methoxy substituents on the aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-[(E)-(4-methoxynaphthalen-1-yl)methylidene]aniline typically involves the condensation reaction between 4-ethoxyaniline and 4-methoxynaphthaldehyde. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-[(E)-(4-methoxynaphthalen-1-yl)methylidene]aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the imine group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated derivatives and other substituted products.

Scientific Research Applications

4-ethoxy-N-[(E)-(4-methoxynaphthalen-1-yl)methylidene]aniline has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural similarity to biologically active compounds.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-[(E)-(4-methoxynaphthalen-1-yl)methylidene]aniline involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, affecting their activity. Additionally, the aromatic rings can participate in π-π interactions with other aromatic systems, influencing molecular recognition processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-ethoxy-N-[(4-methoxyphenyl)methylene]benzenamine
  • 4-Methoxy-N-[(E)-1-(4-methoxyphenyl)ethylidene]aniline
  • 4-Methoxy-N-[(E)-2-thienylmethylidene]aniline

Uniqueness

4-ethoxy-N-[(E)-(4-methoxynaphthalen-1-yl)methylidene]aniline is unique due to the presence of both ethoxy and methoxy groups on the aromatic rings, which can significantly influence its chemical reactivity and biological activity. The naphthalene moiety also adds to its structural complexity, making it distinct from simpler aromatic compounds.

Properties

CAS No.

88123-23-3

Molecular Formula

C20H19NO2

Molecular Weight

305.4 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-1-(4-methoxynaphthalen-1-yl)methanimine

InChI

InChI=1S/C20H19NO2/c1-3-23-17-11-9-16(10-12-17)21-14-15-8-13-20(22-2)19-7-5-4-6-18(15)19/h4-14H,3H2,1-2H3

InChI Key

NCTAGANWTGLXBB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N=CC2=CC=C(C3=CC=CC=C23)OC

Origin of Product

United States

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